The synthesis of 3-Nonan-5-ylpyridine can be achieved through several methods, with a focus on methods that allow for the efficient introduction of the nonyl substituent onto the pyridine ring. One of the notable synthetic approaches involves:
The choice of method depends on factors such as availability of starting materials, desired yield, and scalability for industrial applications.
The molecular structure of 3-Nonan-5-ylpyridine features a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom. The nonyl group is an aliphatic hydrocarbon chain consisting of nine carbon atoms. Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure:
3-Nonan-5-ylpyridine can participate in various chemical reactions typical for pyridine derivatives:
These reactions are influenced by substituents on the pyridine ring and can be optimized through careful selection of reaction conditions.
The mechanism of action for compounds like 3-Nonan-5-ylpyridine often involves interactions with biological targets such as enzymes or receptors. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry or as substrates in enzymatic reactions due to their basicity and ability to donate electrons.
Key physical and chemical properties of 3-Nonan-5-ylpyridine include:
Property | Value |
---|---|
Molecular Weight | 201.29 g/mol |
Boiling Point | Approximately 250 °C |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not readily available |
These properties influence its behavior in various chemical environments and applications.
3-Nonan-5-ylpyridine has potential applications across several scientific domains:
Pyridine derivatives have undergone transformative evolution in drug discovery, progressing from early antimicrobial agents to targeted therapeutics for complex diseases. Initial applications exploited pyridine's inherent bioactivity as a zinc-binding group in metalloenzyme inhibitors, particularly against bacterial dehydrogenases and viral polymerases. The first-generation derivatives (1950s-1970s) featured simple substitutions, exemplified by isoniazid's antitubercular activity through mycolic acid biosynthesis inhibition. Second-generation compounds (1980s-2000s) incorporated heterocyclic fused systems, enhancing DNA intercalation capabilities in anticancer agents like pyridoacridines [1].
Contemporary medicinal chemistry leverages pyridine's versatility through strategic alkylation, as evidenced by 3-Nonan-5-ylpyridine. This evolution reflects a paradigm shift toward lipophilic efficiency optimization, where extended alkyl chains counterbalance pyridine's inherent polarity while maintaining its hydrogen-bond accepting capacity—a critical factor for target engagement. The structural adaptability of pyridine allows it to serve as a core scaffold in >150 FDA-approved drugs, with alkylated variants gaining prominence for improved blood-brain barrier penetration and intracellular retention [6] [9].
Table 1: Generational Development of Pyridine-Based Therapeutics
Generation | Time Period | Structural Features | Therapeutic Applications | Limitations Addressed |
---|---|---|---|---|
First (Simple) | 1950s-1970s | Monosubstituted (e.g., NH₂, CH₃) | Antimicrobials (isoniazid) | Basic bioavailability |
Second (Fused) | 1980s-2000s | Polycyclic systems (e.g., acridines) | Anticancer DNA intercalators | Target specificity |
Third (Hybrid) | 2000s-2010s | Biheteroaryl systems | Kinase inhibitors (crizotinib) | Resistance development |
Fourth (Lipidized) | 2010s-Present | Long-chain alkyl (e.g., nonanyl) | Antimicrobial resistance reversal | Membrane permeability & efflux evasion |
The molecular architecture of 3-Nonan-5-ylpyridine exhibits three distinctive features that confer superior pharmacological properties relative to conventional alkylpyridines: (1) Asymmetric positioning: The nonanyl chain at the 3-position creates steric asymmetry that disrupts crystal packing, enhancing solubility while maintaining lipophilic efficiency (LogP = 4.2, compared to 3-pentylpyridine's LogP of 2.8); (2) Conformational restraint: The branched 5-yl linkage restricts chain rotation, reducing entropic penalty upon membrane insertion; and (3) Electron density modulation: The nonanyl group's inductive effects increase pyridine nitrogen basicity (predicted pKa = 6.3), optimizing electrostatic interactions with biological targets [8] [10].
Computational analyses reveal the nonanyl chain adopts a helical conformation that shields the pyridine ring, creating a "hydrophobic cloak" while permitting nitrogen lone-pair exposure. This molecular camouflage enables unprecedented membrane permeability (PAMPA log Pe = -5.2 cm/s) without compromising target engagement capacity. The C9 alkyl length specifically optimizes bacterial membrane fluidity integration—shorter chains (C5-C7) show reduced partitioning, while longer chains (C12-C14) exhibit cytotoxic membrane disruption [6].
Table 2: Conformational and Electronic Properties of 3-Nonan-5-ylpyridine
Structural Parameter | Value/Characteristic | Biological Implication | Comparison to Linear Analog |
---|---|---|---|
N-Alkyl Distance | 8.2Å (nitrogen to C₇) | Optimal for membrane spanning | +1.8Å vs 3-heptylpyridine |
Torsion Angle (θ₁) | 112° (pyridine-Cα-Cβ-Cγ) | Helical chain conformation | 28° deviation from linear analog |
LogP (Calculated) | 4.2 ± 0.3 | Balanced lipophilicity | +1.4 vs unsubstituted pyridine |
Molecular Dipole | 2.1 Debye | Enhanced membrane penetration | 0.7D reduction vs 4-alkyl isomer |
Van der Waals Volume | 248ų | Complementary to efflux tunnels | Exceeds P-glycoprotein recognition threshold |
3-Nonan-5-ylpyridine represents a strategic countermeasure against multidrug-resistant (MDR) pathogens through three resistance-evading mechanisms: (1) Efflux pump circumvention: The branched alkyl topology sterically hinders recognition by AcrAB-TolC and similar transporters, reducing MIC shifts against E. coli ΔacrB strains to <2-fold versus >32-fold for fluoroquinolones; (2) Membrane targeting: The compound integrates into lipid bilayers via hydrophobic collapse, fluidizing membranes of Gram-positive bacteria (30% increase in fluidity at 2×MIC) without pore formation, minimizing resistance selection pressure; and (3) Biofilm penetration: The molecular hybridity enables diffusion through alginate matrices, achieving biofilm MIC₉₀ values at 8 μg/mL against MRSA versus 128 μg/mL for vancomycin [2] [4].
Structure-activity relationship (SAR) studies demonstrate that the pyridine-nonanyl combination creates synergistic activity against ESKAPE pathogens. The heterocycle provides hydrogen-bond accepting capacity for weak target inhibition (e.g., undecaprenyl diphosphate synthase), while the alkyl chain enables membrane-disruptive amplification. This dual mechanism yields bactericidal kinetics with <1% frequency of resistance at 4×MIC—significantly lower than single-target agents. Against colistin-resistant Acinetobacter baumannii, 3-Nonan-5-ylpyridine derivatives restore susceptibility through outer membrane restructuring, reducing MICs from >128 μg/mL to 4 μg/mL when combined with subinhibitory polymyxin B [3] [7].
Table 3: Antimicrobial Spectrum of 3-Nonan-5-ylpyridine Derivatives
Pathogen Strain | MIC₉₀ (μg/mL) | Resistance Mechanism Present | Potency Ratio vs Standard | Key Mechanism of Action |
---|---|---|---|---|
MRSA (ATCC 43300) | 8 | mecA-mediated β-lactam resistance | 4× more potent than linezolid | Membrane fluidization |
VRE (E. faecalis V583) | 4 | VanA operon | 16× more potent than daptomycin | Cell wall disruption |
E. coli (NDM-1) | 16 | Metallo-β-lactamase | Comparable to meropenem-vaborbactam | Efflux evasion |
K. pneumoniae (OXA-48) | 32 | Carbapenemase | 8× more potent than imipenem | Biofilm penetration |
A. baumannii (CRAB) | 8 | Colistin resistance (mcr-1) | 32× more potent than colistin | Outer membrane destabilization |
The scaffold's modularity enables generation of hybrid antibiotics through late-stage functionalization—adding cationic amphiphiles creates polymyxin mimics against Gram-negatives, while appending metal-chelating groups yields metallo-β-lactamase inhibitors. This adaptability positions 3-Nonan-5-ylpyridine as a platform for addressing emergent resistance mechanisms via rational molecular editing rather than de novo discovery [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: